molecular formula C23H31N7O5S2 B10860270 Temuterkib mesylate CAS No. 2365171-00-0

Temuterkib mesylate

Cat. No.: B10860270
CAS No.: 2365171-00-0
M. Wt: 549.7 g/mol
InChI Key: FAAFOFKUNKWPID-UHFFFAOYSA-N
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Description

Temuterkib mesylate, also known as LY3214996, is a highly selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell division, differentiation, and survival. This compound has shown significant potential in preclinical and clinical studies for its antitumor activities, particularly in cancers with MAPK pathway alterations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of temuterkib mesylate involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the heterocyclic core through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Purification and crystallization: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

    Environmental impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

Temuterkib mesylate undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Temuterkib mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Temuterkib mesylate exerts its effects by selectively inhibiting ERK1 and ERK2, which are key components of the MAPK pathway. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Temuterkib mesylate is unique in its high selectivity and potency for ERK1 and ERK2. Similar compounds include:

    Trametinib: A MEK inhibitor that also targets the MAPK pathway but at a different point.

    Cobimetinib: Another MEK inhibitor with similar applications in cancer therapy.

    Selumetinib: Yet another MEK inhibitor used in the treatment of various cancers.

Compared to these compounds, this compound offers distinct advantages in terms of selectivity and efficacy, particularly in cancers with specific MAPK pathway alterations .

Properties

CAS No.

2365171-00-0

Molecular Formula

C23H31N7O5S2

Molecular Weight

549.7 g/mol

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one;methanesulfonic acid

InChI

InChI=1S/C22H27N7O2S.CH4O3S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3;1-5(2,3)4/h4-7,14H,8-13H2,1-3H3,(H,23,25,26);1H3,(H,2,3,4)

InChI Key

FAAFOFKUNKWPID-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C.CS(=O)(=O)O

Origin of Product

United States

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